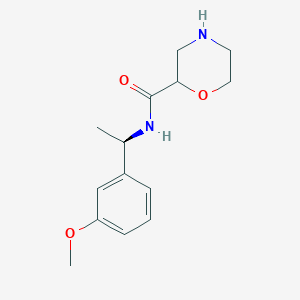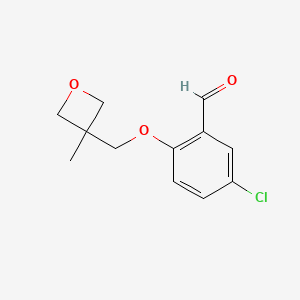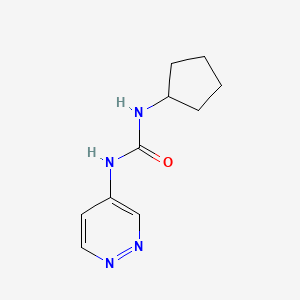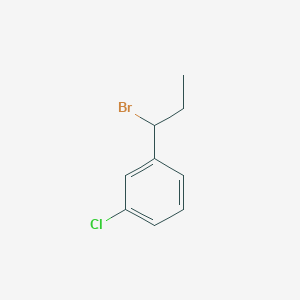
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is an organic compound with the molecular formula C13H16O. It belongs to the class of indanones, which are bicyclic aromatic ketones. This compound is characterized by the presence of four methyl groups attached to the indanone core, making it a tetramethyl derivative. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetramethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Medicine: Indanone derivatives are investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease.
Industry: The compound is used in the development of insecticides, fungicides, and herbicides
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,7-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
Uniqueness: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetramethyl-indanones, it may exhibit different pharmacological properties and applications .
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3,3,4,7-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-9(2)12-11(8)10(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
Clé InChI |
MDEXPRSSTUKHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)CC(C2=C(C=C1)C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-aminoethyl)-2-methyl-5H-furo[3,2-c]pyridin-4-one](/img/structure/B8439117.png)







![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B8439197.png)

![8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B8439205.png)



